molecular formula C10H18O2 B8514076 3,7-Dimethyloct-3-enoic acid CAS No. 527754-85-4

3,7-Dimethyloct-3-enoic acid

Cat. No. B8514076
M. Wt: 170.25 g/mol
InChI Key: QRZPCVWAZIQJMA-UHFFFAOYSA-N
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Patent
US06803382B2

Procedure details

A solution of 8.84 g (88.4 mmol, 3 eq) of chromium VI oxide in 25 mL of water in the presence of 8.2 mL of 95% sulphuric acid is added to a solution of 4.6 g (29.5 mmol, 1 eq) of (E)-3,7-dimethyloct-3-enol in 250 mL of acetone, at 0° C., while maintaining the temperature at 0° C. After addition, the reaction mixture is stirred for 15 minutes at 0° C. and the reaction is then quenched by adding 250 mL of water. The reaction medium is extracted with 2×250 mL of diethyl ether. The organic phases are combined, washed with saturated sodium chloride solution and dried over anhydrous sodium sulphate, and the residue is then filtered through silica gel: eluent (95/5→75/25 Cy/EtOAc).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.84 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6]/[C:7](=[CH:11]\[CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])/[CH2:8][CH2:9][OH:10]>O.CC(C)=O.O.O.O.[Cr]>[CH3:6][C:7](=[CH:11][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:8][C:9]([OH:2])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
C/C(/CCO)=C\CCC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
8.84 g
Type
catalyst
Smiles
O.O.O.[Cr]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the reaction is then quenched
ADDITION
Type
ADDITION
Details
by adding 250 mL of water
EXTRACTION
Type
EXTRACTION
Details
The reaction medium is extracted with 2×250 mL of diethyl ether
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
the residue is then filtered through silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(CC(=O)O)=CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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